Cas no 2171832-09-8 (3-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidopropanoic acid)

3-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidopropanoic acid structure
2171832-09-8 structure
商品名:3-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidopropanoic acid
CAS番号:2171832-09-8
MF:C26H30N2O5
メガワット:450.526807308197
CID:6172312
PubChem ID:165877572

3-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidopropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidopropanoic acid
    • 3-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]propanoic acid
    • EN300-1578239
    • 2171832-09-8
    • インチ: 1S/C26H30N2O5/c1-28(14-13-25(30)31)24(29)15-23(17-7-6-8-17)27-26(32)33-16-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-5,9-12,17,22-23H,6-8,13-16H2,1H3,(H,27,32)(H,30,31)
    • InChIKey: NCECJJXCOIEEQU-UHFFFAOYSA-N
    • ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC(CC(N(C)CCC(=O)O)=O)C1CCC1)=O

計算された属性

  • せいみつぶんしりょう: 450.21547206g/mol
  • どういたいしつりょう: 450.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 10
  • 複雑さ: 687
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 95.9Ų

3-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidopropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1578239-0.5g
3-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]propanoic acid
2171832-09-8
0.5g
$3233.0 2023-05-26
Enamine
EN300-1578239-50mg
3-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]propanoic acid
2171832-09-8
50mg
$2829.0 2023-09-24
Enamine
EN300-1578239-1000mg
3-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]propanoic acid
2171832-09-8
1000mg
$3368.0 2023-09-24
Enamine
EN300-1578239-5000mg
3-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]propanoic acid
2171832-09-8
5000mg
$9769.0 2023-09-24
Enamine
EN300-1578239-0.05g
3-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]propanoic acid
2171832-09-8
0.05g
$2829.0 2023-05-26
Enamine
EN300-1578239-1.0g
3-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]propanoic acid
2171832-09-8
1g
$3368.0 2023-05-26
Enamine
EN300-1578239-0.1g
3-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]propanoic acid
2171832-09-8
0.1g
$2963.0 2023-05-26
Enamine
EN300-1578239-5.0g
3-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]propanoic acid
2171832-09-8
5g
$9769.0 2023-05-26
Enamine
EN300-1578239-10.0g
3-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]propanoic acid
2171832-09-8
10g
$14487.0 2023-05-26
Enamine
EN300-1578239-500mg
3-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpropanamido]propanoic acid
2171832-09-8
500mg
$3233.0 2023-09-24

3-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidopropanoic acid 関連文献

3-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidopropanoic acidに関する追加情報

Comprehensive Overview of 3-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidopropanoic acid (CAS No. 2171832-09-8)

In the realm of organic chemistry and pharmaceutical research, 3-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidopropanoic acid (CAS No. 2171832-09-8) has garnered significant attention due to its unique structural properties and potential applications. This compound, often abbreviated for convenience in research settings, belongs to a class of Fmoc-protected amino acid derivatives, which are pivotal in peptide synthesis and drug development. Its intricate molecular architecture, featuring a cyclobutyl ring and an Fmoc-protected amine, makes it a valuable building block for designing novel therapeutics and biochemical probes.

The CAS No. 2171832-09-8 is particularly notable for its role in solid-phase peptide synthesis (SPPS), a technique widely employed in modern biotechnology. Researchers frequently search for "Fmoc-amino acid derivatives" or "peptide synthesis reagents" to identify high-purity compounds like this one. The Fmoc group in the molecule serves as a temporary protecting group, enabling selective deprotection during synthesis—a feature highly sought after in combinatorial chemistry and high-throughput screening.

Recent advancements in targeted drug delivery and precision medicine have further elevated the relevance of 3-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidopropanoic acid. Its cyclobutyl moiety contributes to enhanced metabolic stability, a property critical for improving the pharmacokinetic profiles of peptide-based drugs. This aligns with the growing demand for "bioactive small molecules" and "peptidomimetics" in oncology and neurodegenerative disease research, as evidenced by trending searches in scientific databases.

From a synthetic chemistry perspective, the compound's N-methylpropanamido side chain offers steric hindrance, which can influence conformational preferences in peptide backbones—a topic frequently explored in "structure-activity relationship (SAR) studies." Laboratories specializing in custom peptide synthesis often prioritize such derivatives to engineer peptides with improved receptor binding affinity or protease resistance, addressing common challenges in therapeutic development.

Quality control of CAS No. 2171832-09-8 is another area of focus, with analytical techniques like HPLC and mass spectrometry being essential for verifying purity. The pharmaceutical industry's emphasis on "GMP-compliant intermediates" underscores the need for rigorously characterized compounds, particularly when used in clinical-stage API manufacturing. This compound's well-defined chiral centers also make it relevant to discussions about "stereoselective synthesis"—a hot topic in asymmetric catalysis forums.

Environmental considerations in chemical synthesis have led to increased interest in "green chemistry approaches" for producing Fmoc-protected building blocks. The 3-3-cyclobutyl derivative's potential for scalable synthesis with reduced solvent waste positions it favorably in this context. Moreover, its compatibility with microwave-assisted peptide coupling techniques answers the growing demand for energy-efficient synthetic protocols.

In computational chemistry and molecular modeling, the compound's rigid cyclobutyl scaffold serves as an interesting case study for force field parameterization. Researchers investigating "conformational restriction strategies" in drug design often examine such structures to understand how constrained geometries affect biological activity—a subject generating substantial literature in recent years.

The storage and handling of 3-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidopropanoic acid typically require attention to moisture sensitivity, a characteristic shared by many Fmoc-protected compounds. This practical consideration frequently appears in laboratory protocol discussions alongside searches for "amino acid derivative stability"—highlighting the compound's dual importance in both theoretical and applied chemical research.

Patent literature reveals innovative applications of this chemical entity in prodrug design and bioconjugation strategies, particularly for antibody-drug conjugates (ADCs). The intersection of these applications with popular search terms like "targeted cancer therapies" demonstrates how fundamental research compounds evolve into enablers of cutting-edge medical technologies.

As the scientific community continues to explore macrocyclic peptides and constrained peptidomimetics, derivatives like CAS No. 2171832-09-8 will likely maintain their relevance. Their versatility in addressing contemporary challenges—from improving oral bioavailability of peptide drugs to enabling novel chemical biology tools—ensures ongoing interest from both academic and industrial research sectors.

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